REACTION_CXSMILES
|
CC1(C)C(C)(C)[O:5][B:4]([C:9]2[CH:18]=[C:17]3[C:12]([CH2:13][CH2:14][NH:15][CH2:16]3)=[CH:11][CH:10]=2)[O:3]1>Cl>[CH2:16]1[C:17]2[C:12](=[CH:11][CH:10]=[C:9]([B:4]([OH:5])[OH:3])[CH:18]=2)[CH2:13][CH2:14][NH:15]1
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
CC1(OB(OC1(C)C)C1=CC=C2CCNCC2=C1)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the residue was crystallized from MeOH/Et2O
|
Name
|
|
Type
|
product
|
Smiles
|
C1NCCC2=CC=C(C=C12)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.98 mmol | |
AMOUNT: MASS | 0.21 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 85.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |